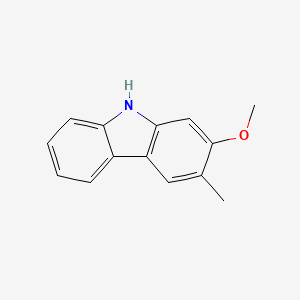

2-methoxy-3-methyl-9H-carbazole

概要

説明

2-methoxy-3-methyl-9H-carbazole is an organic compound belonging to the class of carbazoles. Carbazoles are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-methyl-9H-carbazole can be achieved through several methods. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst. For instance, the Fischer indole cyclization of a hydrazine derivative with glacial acetic acid and concentrated hydrochloric acid under reflux conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

化学反応の分析

Types of Reactions

2-methoxy-3-methyl-9H-carbazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as dihydrocarbazoles.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated carbazole derivatives .

科学的研究の応用

Biological Applications

2-Methoxy-3-methyl-9H-carbazole has shown promising biological activities that could be leveraged in medical research:

Industrial Applications

The compound's unique photophysical properties make it suitable for various industrial applications:

- Organic Light Emitting Diodes (OLEDs): Due to its excellent light-emitting capabilities, this compound is being explored for use in OLED technology. Its ability to emit light efficiently makes it a strong candidate for enhancing the performance of electronic devices.

- Optoelectronic Devices: The compound's solubility and stability under different conditions allow it to be utilized in other optoelectronic applications, contributing to advancements in display technologies and lighting solutions.

Anticancer Mechanism Study

A study investigating the anticancer effects of various carbazole derivatives found that this compound could induce apoptosis in cancer cell lines through caspase activation. This study provides a basis for further exploration into its therapeutic potential against specific types of cancer.

Neuroprotection Research

Research on related compounds indicated that carbazole derivatives could protect neurons from oxidative stress and apoptosis in animal models of neurodegenerative diseases. While direct studies on this compound are still needed, these findings suggest avenues for future research into its neuroprotective capabilities.

作用機序

The mechanism of action of 2-methoxy-3-methyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

類似化合物との比較

Similar Compounds

- 3-methyl-9H-carbazole

- 2-methoxy-9H-carbazole

- 3-methoxy-9H-carbazole

Comparison

2-methoxy-3-methyl-9H-carbazole is unique due to the presence of both a methoxy group and a methyl group on the carbazole ring. This structural feature distinguishes it from similar compounds and can influence its chemical reactivity and biological activity. For example, the methoxy group can enhance its solubility and stability, while the methyl group can affect its binding affinity to molecular targets .

生物活性

2-Methoxy-3-methyl-9H-carbazole (C14H13NO) is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, neuroprotective, and other therapeutic potentials.

Chemical Structure and Properties

The structural formula of this compound is characterized by a methoxy group and a methyl group attached to the carbazole ring. This unique structure influences its chemical reactivity and biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against various pathogens, including fungi and bacteria. A study highlighted its efficacy against dermatophytes such as Candida albicans and Trichophyton mentagrophytes, with a minimum inhibitory concentration (MIC) ranging from 2 to 4 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 2–4 |

| Trichophyton mentagrophytes | 2–4 |

Anticancer Activity

The compound has shown promising results in cancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines. In particular, studies have indicated that this compound can inhibit cell proliferation in human cancer cells, suggesting potential as an anticancer agent. Its mechanism of action may involve the modulation of specific molecular targets involved in cell cycle regulation and apoptosis .

Neuroprotective Effects

Recent investigations have revealed the neuroprotective properties of this compound. It has been shown to protect neuronal cells from glutamate-induced injury, which is relevant for neurodegenerative diseases. The compound's antioxidative capacity contributes to its neuroprotective effects, making it a candidate for further research in the context of neurological disorders .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound exhibits various other biological activities:

- Anti-inflammatory : The compound has been linked to anti-inflammatory effects, potentially contributing to the treatment of inflammatory diseases .

- Antioxidative : Its antioxidative properties help mitigate oxidative stress, which is implicated in numerous diseases .

- Antidiabetic : Some studies suggest potential antidiabetic effects through mechanisms involving glucose metabolism .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may bind to specific enzymes or receptors, leading to modulation of their activity. For instance, its interaction with kinases involved in cell signaling pathways could explain its anticancer and neuroprotective effects .

Case Studies

- Antiviral Potential : In a study focusing on carbazole derivatives, compounds similar to this compound exhibited significant antiviral activity against HIV and HCMV strains. The findings suggest that structural modifications can enhance antiviral efficacy while maintaining low cytotoxicity .

- Neuroprotection : Research involving neuronal cell lines demonstrated that this compound significantly reduced neuronal cell death induced by toxic agents, highlighting its potential for treating neurodegenerative conditions like Alzheimer's disease .

特性

IUPAC Name |

2-methoxy-3-methyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-9-7-11-10-5-3-4-6-12(10)15-13(11)8-14(9)16-2/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYYPIAQQFQTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310471 | |

| Record name | 2-Methoxy-3-methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methoxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24224-28-0 | |

| Record name | 2-Methoxy-3-methylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24224-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 °C | |

| Record name | 2-Methoxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。